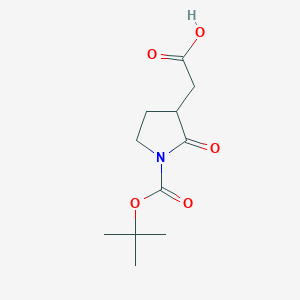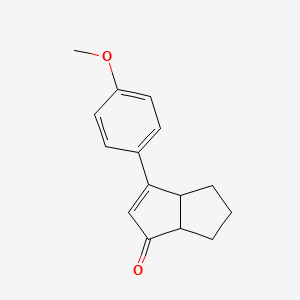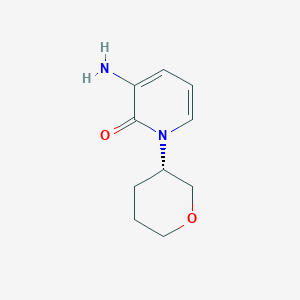![molecular formula C17H10Br2N2OS B12945759 5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one CAS No. 876404-73-8](/img/structure/B12945759.png)
5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that features both imidazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step reactions. One common method includes the use of Cu-catalyzed C–N coupling reactions. For instance, the reaction of 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole with various amines can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for bromination reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole
- 11H-benzo[4′,5′]thiazolo[2′,3′:2,3]imidazo[4,5-b]indole
Uniqueness
5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of bromine atoms, which can be further functionalized. This makes it a versatile intermediate for various chemical transformations and applications .
Propriétés
Numéro CAS |
876404-73-8 |
|---|---|
Formule moléculaire |
C17H10Br2N2OS |
Poids moléculaire |
450.1 g/mol |
Nom IUPAC |
5,6-bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C17H10Br2N2OS/c18-12-5-1-10(2-6-12)15-16(11-3-7-13(19)8-4-11)21-14(22)9-23-17(21)20-15/h1-8H,9H2 |
Clé InChI |
HMROPIWVLCPCLF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N2C(=C(N=C2S1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)


![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)



